5-Bromosalicylaldehyde: A Comprehensive Technical Guide
5-Bromosalicylaldehyde: A Comprehensive Technical Guide
CAS Number: 1761-61-1
This technical guide provides an in-depth overview of 5-Bromosalicylaldehyde, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document covers its chemical and physical properties, detailed experimental protocols for its synthesis and derivatization, spectral data, safety and handling procedures, and its applications in the synthesis of compounds with notable biological activity.
Core Properties of 5-Bromosalicylaldehyde
5-Bromosalicylaldehyde is a brominated aromatic aldehyde that serves as a versatile building block in organic synthesis.[1] Its chemical structure, featuring a hydroxyl group ortho to the aldehyde functionality, allows for the formation of stable chelates with various metal ions, a property extensively utilized in coordination chemistry and materials science.
Physicochemical Data
A summary of the key physicochemical properties of 5-Bromosalicylaldehyde is presented in Table 1. This data is essential for its handling, storage, and application in various experimental setups.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅BrO₂ | [2] |
| Molecular Weight | 201.02 g/mol | [2] |
| Appearance | White to slightly yellow or yellow-beige crystalline powder | [3] |
| Melting Point | 102-106 °C | |
| Boiling Point | 247.3 ± 20.0 °C (Predicted) | [3] |
| Solubility | Insoluble in water; soluble in ethanol (B145695), DMF | [3] |
| pKa | 7.60 ± 0.18 (Predicted) | [3] |
| Density | 1.737 ± 0.06 g/cm³ (Predicted) | [3] |
Spectral Data
The structural elucidation of 5-Bromosalicylaldehyde is supported by various spectroscopic techniques. Key spectral data are summarized in Table 2, providing reference points for analytical characterization.
| Spectroscopy | Key Peaks and Assignments | Reference(s) |
| ¹H NMR | δ ~9.8 ppm (s, 1H, -CHO), δ ~11.0 ppm (s, 1H, -OH), aromatic protons in the range of δ 6.9-7.8 ppm. | [2][4][5] |
| IR (cm⁻¹) | ~3400-3200 (O-H stretch, broad), ~1650 (C=O stretch, aldehyde), ~1600 (C=C stretch, aromatic), ~650 (C-Br stretch). | [6][7][8] |
| UV-Vis (λmax) | ~307 nm in ethanol. | [9] |
Experimental Protocols
Detailed methodologies for the synthesis and a common derivatization of 5-Bromosalicylaldehyde are provided below. These protocols are intended for use by trained professionals in a laboratory setting.
Synthesis of 5-Bromosalicylaldehyde
A common method for the synthesis of 5-Bromosalicylaldehyde involves the electrophilic bromination of salicylaldehyde (B1680747).[10]
Materials:
-
Salicylaldehyde
-
Liquid Bromine
-
Carbon Tetrachloride
-
Anhydrous Ethanol
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve salicylaldehyde in carbon tetrachloride.
-
Slowly add a solution of liquid bromine in carbon tetrachloride dropwise to the salicylaldehyde solution. The molar ratio of salicylaldehyde to bromine should be approximately 1:1.1.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Filter the resulting precipitate and wash it with anhydrous ethanol.
-
Recrystallize the crude product from anhydrous ethanol to yield pure 5-Bromosalicylaldehyde as a white to off-white crystalline solid.[10]
Synthesis of a 5-Bromosalicylaldehyde-derived Schiff Base
5-Bromosalicylaldehyde is a common precursor for the synthesis of Schiff bases, which are known for their wide range of biological activities.[6][9][11][12][13][14] A general procedure for the synthesis of a Schiff base from 5-Bromosalicylaldehyde and a primary amine is as follows:
Materials:
-
5-Bromosalicylaldehyde
-
A primary amine (e.g., β-alanine)
-
Ethanol
Procedure:
-
Dissolve 5-Bromosalicylaldehyde in ethanol in a round-bottom flask.
-
In a separate beaker, dissolve an equimolar amount of the primary amine in ethanol.
-
Add the amine solution to the 5-Bromosalicylaldehyde solution.
-
Reflux the reaction mixture for approximately 4 hours.[9]
-
Upon cooling, the Schiff base product will precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.[9]
Visualized Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the synthesis workflow of 5-Bromosalicylaldehyde and its subsequent application in the creation of biologically active Schiff bases.
Biological Activity and Signaling Pathways
While there is limited direct evidence of 5-Bromosalicylaldehyde itself modulating specific cellular signaling pathways, its derivatives, particularly Schiff bases and their metal complexes, have demonstrated significant biological activities, including anticancer and antibacterial effects.[6][9][11]
The antiproliferative effects of these derivatives are often attributed to their ability to chelate metal ions, which can then interact with biological macromolecules. For instance, some Schiff base complexes have been shown to induce apoptosis in cancer cells. The exact mechanisms and the signaling pathways involved are areas of active research, but potential targets include pathways that regulate cell cycle, apoptosis, and cellular proliferation, such as the MAPK and PI3K/Akt pathways.[15][16][17][18] The lipophilicity and steric factors introduced by the 5-bromo-2-hydroxybenzylidene moiety can influence the cellular uptake and interaction of these compounds with their biological targets.
Safety and Handling
5-Bromosalicylaldehyde is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.
Hazard Identification:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Recommended PPE:
-
Safety glasses with side-shields or goggles.
-
Chemical-resistant gloves.
-
Lab coat.
-
Use in a fume hood to avoid inhalation of dust.
First Aid Measures:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.
-
If inhaled: Move person into fresh air. If not breathing, give artificial respiration.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep away from strong oxidizing agents.
This guide serves as a comprehensive resource for the scientific community engaged in research and development involving 5-Bromosalicylaldehyde. The provided data and protocols are intended to facilitate its safe and effective use in advancing chemical and pharmaceutical sciences.
References
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- 4. 5-Bromosalicylaldehyde(1761-61-1) 1H NMR [m.chemicalbook.com]
- 5. 3,5-Dibromosalicylaldehyde(90-59-5) 1H NMR [m.chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. 5-Bromosalicylaldehyde(1761-61-1) IR2 [m.chemicalbook.com]
- 8. 5-Bromosalicylaldehyde(1761-61-1) IR Spectrum [m.chemicalbook.com]
- 9. Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN101967112A - Synthesis method for bis(5-bromosalicylaldehyde) thylenediamine synthetic iron - Google Patents [patents.google.com]
- 11. irjse.in [irjse.in]
- 12. CN103553975A - 5-bromo salicylaldehyde carbohydrazide bis-schiff base and synthesis method - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. CN104447398A - Synthesis and application of 5-bromosalicylaldehyde 2-amino-2-methyl-1,3-propanediol Schiff base having antitumor activity - Google Patents [patents.google.com]
- 15. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]
- 16. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
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